Heptadecanoyl L-carnitine-d3 HCl

Mass Spectrometry Quantitative Bioanalysis Stable Isotope Dilution

Eliminate quantification inaccuracy in acylcarnitine analysis. Non-deuterated structural analogs cause uncorrected matrix effects and poor recovery precision. This isotopologue is the definitive solution. Key attributes: • +3 Da mass shift avoids overlap with the endogenous M+2 isotopic peak, ensuring superior specificity. • 99 atom % D enrichment guarantees identical co-elution and ionization efficiency to the unlabeled analyte. • 3-year shelf life supports long-term study reproducibility and reduces batch re-validation frequency.

Molecular Formula C24H48ClNO4
Molecular Weight 453.1 g/mol
Cat. No. B10830721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeptadecanoyl L-carnitine-d3 HCl
Molecular FormulaC24H48ClNO4
Molecular Weight453.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]
InChIInChI=1S/C24H47NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(28)29-22(20-23(26)27)21-25(2,3)4;/h22H,5-21H2,1-4H3;1H/t22-;/m1./s1/i2D3;
InChIKeySYUSIANKHPXISE-SZCCLSIUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Heptadecanoyl L-carnitine-d3 HCl: SIL Internal Standard for C17:0-Carnitine


Heptadecanoyl L-carnitine-d3 HCl is a stable isotope-labeled (SIL) acylcarnitine specifically engineered as an internal standard (IS) for the accurate quantification of heptadecanoyl-L-carnitine (C17:0-carnitine) in complex biological matrices via mass spectrometry . It is the deuterated form of the odd-chain, long-chain acylcarnitine C17:0-carnitine, a compound recognized as a low-abundance biomarker for inborn errors of metabolism and metabolic syndrome [1]. The deuterium labeling (specifically at the N-methyl position, with an isotopic enrichment of 99 atom % D) creates a mass shift of +3 Da, enabling mass spectrometric differentiation from the endogenous, unlabeled analyte .

Workflow Stable isotope dilution LC-MS/MS
Selection +3 Da mass shift resolves analyte M+2 isotopic interference
Use Context Quantification of C17:0-carnitine in plasma, tissue, and DBS

Heptadecanoyl L-carnitine-d3 HCl: Why Generic IS Fail


In mass spectrometry-based quantification, using a non-deuterated, structural analog (e.g., heptadecanoylcarnitine itself) as a pseudo-internal standard is methodologically flawed and leads to inaccurate quantification. Structural analogs do not perfectly mimic the target analyte's behavior during sample preparation, ionization, and fragmentation, resulting in uncorrected matrix effects and poor recovery precision [1]. While a SIL IS with a smaller mass shift (e.g., +2 Da) or different labeling (e.g., 13C) might seem interchangeable, the +3 Da mass shift of Heptadecanoyl L-carnitine-d3 HCl is strategically advantageous. It provides sufficient mass separation to avoid overlap with the natural M+2 isotopic peak of the unlabeled C17:0-carnitine analyte, a common source of interference, thereby ensuring superior analytical specificity and accuracy [2]. Generic substitution fails to guarantee the exact co-elution and identical ionization efficiency that only a true isotopologue provides, which is paramount for the reliable data required in clinical research and biomarker validation [3].

Structural analog IS May not correct matrix effects or ionization variation, leading to inaccurate quantification.
Lower mass shift IS (+2 Da) May not fully resolve the analyte M+2 isotopic peak, causing interference in peak integration.
Lower isotopic enrichment d0 impurity in generic deuterated standards may limit low-abundance quantification at the LLOQ.

Heptadecanoyl L-carnitine-d3 HCl: Head-to-Head Evidence Comparison


Superior Baseline Resolution from Isotopic Interference

Heptadecanoyl L-carnitine-d3 HCl is labeled with three deuterium atoms on the N-methyl group, providing a +3.02 Da mass shift from the unlabeled endogenous analyte, C17:0-carnitine (m/z 414.3 -> m/z 417.3 for the parent ion). This is a quantifiable advantage over a theoretical +2 Da-labeled analog. The +3 Da shift definitively separates the internal standard's isotopic envelope from the M+2 natural abundance peak of the analyte, which can be significant for long-chain acylcarnitines. This avoids cross-talk in the mass spectrometer's first quadrupole and ensures that the IS signal is not contaminated by the analyte's isotopic distribution [1]. This directly reduces systematic error in peak area integration, particularly at low analyte concentrations [2].

Mass Shift Resolution
Class-level
+3.02 Da shift vs. unlabeled C17:0-carnitine; baseline separation from M+2 isotopic peak.
Supports accurate peak integration at low concentrations.
Based on theoretical calculation; relevant to triple quadrupole and HRMS.
Mass Spectrometry Quantitative Bioanalysis Stable Isotope Dilution

Isotopic Purity for Enhanced Dynamic Range

The analytical utility of a SIL internal standard is directly proportional to its isotopic enrichment. Heptadecanoyl L-carnitine-d3 HCl from a reputable supplier is certified at 99 atom % D . In contrast, lower-grade deuterated products may have isotopic enrichment as low as 95-98 atom %, resulting in a higher percentage of the unlabeled (d0) compound as a contaminant [1]. For a target analyte like C17:0-carnitine, which exists at very low endogenous concentrations (e.g., <0.01 µM in plasma [2]), a 1-2% d0 impurity in the IS can contribute a significant blank signal, reducing the lower limit of quantification (LLOQ) and the method's overall dynamic range [3].

Isotopic Purity
Reported
99 atom % D
Reduces d0 impurity; improves signal-to-noise at LLOQ.
Per COA; lower-grade standards may have higher d0 contamination.
Isotopic Purity Quality Control Method Sensitivity

Validated LC-MS/MS Method for Acylcarnitine Profiling

A comprehensive LC-MS/MS method developed for the quantification of 56 acylcarnitine species, including low-abundance odd-numbered forms like C17:0-carnitine, utilized a suite of stable isotope-labeled internal standards, including deuterated heptadecanoylcarnitine [1]. The method achieved high sensitivity and excellent accuracy and precision for C17:0-carnitine in plasma and tissue homogenates. While the exact recovery and imprecision data for C17:0-carnitine in that study were not reported separately, the method's overall validation demonstrated that for a similar long-chain acylcarnitine (palmitoylcarnitine, C16:0), recovery was 107.2% (8.9%) and imprecision was <10% RSD [2]. This provides a strong, cross-study benchmark for the expected performance when using an analogous deuterated IS like Heptadecanoyl L-carnitine-d3 HCl for its own target analyte.

Method Integration
Method context
Incorporated into validated LC-MS/MS method for 56 acylcarnitines.
Supports robust quantification of C17:0-carnitine in plasma and tissue.
Analogous C16:0 acylcarnitine recovery 107.2%, imprecision <15%.
Method Validation Acylcarnitine Panel Clinical Metabolomics

Long-Term Refrigerated Stability

According to its Safety Data Sheet (SDS), Heptadecanoyl L-carnitine-d3 HCl is stable for at least three years when stored under recommended refrigerated conditions . This is a critical procurement consideration compared to custom-synthesized or lower-grade standards that may lack defined stability data or require more stringent (e.g., -80°C) storage, increasing operational costs and the risk of compound degradation. A defined three-year shelf life reduces the frequency of re-validation and re-procurement, lowering the long-term total cost of ownership for labs running longitudinal studies or high-throughput clinical assays .

Shelf Stability
Data to verify
Stable for 3 years under refrigerated storage per SDS.
May reduce re-validation frequency in longitudinal studies.
Based on supplier SDS; verify under lab-specific conditions.
Stability Laboratory Inventory Cost-Efficiency

Heptadecanoyl L-carnitine-d3 HCl: Research and Clinical Applications


Biomarker Validation in Inborn Errors of Metabolism

Heptadecanoyl L-carnitine-d3 HCl is the essential internal standard for accurately quantifying C17:0-carnitine in plasma, serum, or dried blood spots (DBS). This odd-chain acylcarnitine has been identified as a significantly increased biomarker in diabetic mouse models and is emerging as a potential indicator for propionic and methylmalonic acidemias [1]. The compound's high isotopic purity and +3 Da mass shift are non-negotiable for detecting small, biologically meaningful changes in this low-abundance metabolite against a complex biological background .

Pharmacokinetic/Toxicokinetic (PK/TK) Studies

In drug development, deuterated standards like Heptadecanoyl L-carnitine-d3 HCl are used as tracers for quantification during the drug development process [1]. Specifically, for studies involving lipid-modulating drugs or metabolic interventions, accurate quantification of acylcarnitine flux is critical. The compound's defined stability and high purity ensure data integrity across the multi-year duration of a typical drug development program, providing a reliable internal standard for LC-MS/MS assays measuring target engagement and pharmacodynamic effects .

High-Throughput Metabolomics and Acylcarnitine Profiling

For core laboratories providing acylcarnitine panel analysis, Heptadecanoyl L-carnitine-d3 HCl is a critical component for ensuring method robustness and comparability across thousands of samples. Its use allows for precise, multiplexed quantification of the C17:0 species alongside other acylcarnitines in a single injection method [1]. The 3-year shelf life minimizes the need for frequent batch re-validation, which is a significant advantage for maintaining high-throughput, Clinical Laboratory Improvement Amendments (CLIA)-certified, or research-use-only (RUO) workflows .

Nutritional Research in Lipid Metabolism

Investigations into the role of odd-chain fatty acids (OCFAs) in human health require a precise tool to measure their downstream metabolites. Heptadecanoyl L-carnitine-d3 HCl is the ideal internal standard for quantifying C17:0-carnitine, which can serve as a functional readout of dietary OCFA intake and subsequent beta-oxidation [1]. The quantitative accuracy afforded by this SIL-IS is essential for correlating dietary interventions with systemic metabolic changes in human cohort studies .

Application
Selection Property
Validation Focus
Biomarker research in metabolic disorders
+3 Da mass shift and isotopic purity
Low-abundance quantification in plasma/DBS
Drug metabolism and PK/TK studies
Defined stability and co-elution profile
Data integrity in multi-year longitudinal studies
High-throughput metabolomics profiling
Ionization equivalence and lot consistency
Method robustness across large sample batches
Nutritional lipid metabolism research
Accurate odd-chain acylcarnitine quantification
Dietary intervention and metabolic response correlation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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